molecular formula C15H14O3 B13027172 1-(2,4-Dihydroxy-6-methylphenyl)-2-phenylethanone

1-(2,4-Dihydroxy-6-methylphenyl)-2-phenylethanone

Cat. No.: B13027172
M. Wt: 242.27 g/mol
InChI Key: IYGIJUCMIPDPFQ-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-6-methylphenyl)-2-phenylethanone is a chemical compound known for its unique structure and properties It is an acetophenone derivative, characterized by the presence of hydroxyl groups and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-6-methylphenyl)-2-phenylethanone typically involves the condensation of 2,4-dihydroxy-6-methylbenzaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation reaction. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxy-6-methylphenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Scientific Research Applications

1-(2,4-Dihydroxy-6-methylphenyl)-2-phenylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-6-methylphenyl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

1-(2,4-Dihydroxy-6-methylphenyl)-2-phenylethanone can be compared with other similar compounds such as:

    1-(2,4-Dihydroxy-6-methylphenyl)ethanone: Similar structure but lacks the phenylethanone moiety.

    1-(2,4-Dihydroxy-6-methoxyphenyl)ethanone: Contains a methoxy group instead of a methyl group.

    1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone: Different substitution pattern on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(2,4-dihydroxy-6-methylphenyl)-2-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-7-12(16)9-14(18)15(10)13(17)8-11-5-3-2-4-6-11/h2-7,9,16,18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGIJUCMIPDPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)CC2=CC=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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